molecular formula C10H17NO B14189503 (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile CAS No. 834885-75-5

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile

Katalognummer: B14189503
CAS-Nummer: 834885-75-5
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: BPGMMOKNYWTRSX-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both a hydroxyl group and a nitrile group on the cyclopentane ring makes it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile typically involves the stereoselective reduction of a suitable precursor. One common method is the asymmetric hydrogenation of a nitrile-substituted cyclopentene derivative using a chiral catalyst. This method ensures the formation of the desired stereoisomer with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized to achieve high yields and purity, often employing advanced chiral catalysts and controlled reaction conditions to maintain the desired stereochemistry .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique stereochemistry.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile: The enantiomer of the compound with different stereochemistry.

    2-Butylcyclopentane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a nitrile group.

    2-Butyl-1-hydroxycyclopentane: A compound lacking the nitrile group.

Uniqueness

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

834885-75-5

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

(1S,2R)-2-butyl-1-hydroxycyclopentane-1-carbonitrile

InChI

InChI=1S/C10H17NO/c1-2-3-5-9-6-4-7-10(9,12)8-11/h9,12H,2-7H2,1H3/t9-,10-/m1/s1

InChI-Schlüssel

BPGMMOKNYWTRSX-NXEZZACHSA-N

Isomerische SMILES

CCCC[C@@H]1CCC[C@]1(C#N)O

Kanonische SMILES

CCCCC1CCCC1(C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.